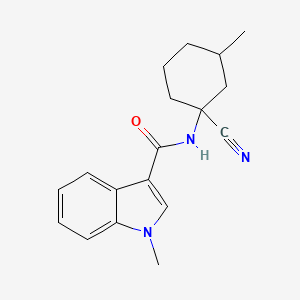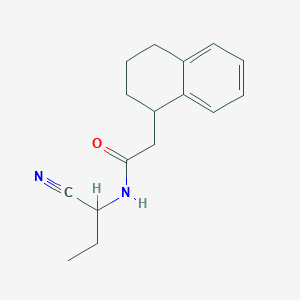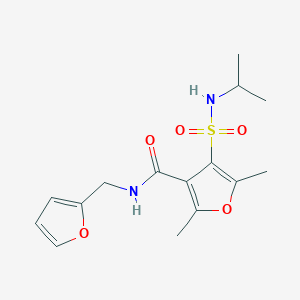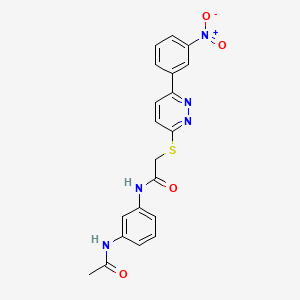
N-(3-acetamidophenyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds typically involves the modification of acetamido groups and the employment of specific reactants to achieve desired structural features. For instance, the synthesis of p-nitrophenyl derivatives has been achieved through the replacement of the amide-carbonyl oxygen atom with sulfur, followed by O-deacetylation processes (Bedi, Shah, & Bahl, 1978). Another approach involves the synthesis of pyridazin-3-one derivatives, demonstrating a general route for creating novel classes of this compound (Ibrahim & Behbehani, 2014).
Molecular Structure Analysis
Detailed investigations into the molecular structure of related compounds, utilizing X-ray diffraction and computational methods, reveal insights into the geometrical parameters, stability arising from hyper-conjugative interactions, and charge delocalization. These studies help in understanding the molecular electrostatic potential and the role of various functional groups in determining the molecule's reactivity and interactions (Lukose et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by their functional groups, leading to a variety of chemical reactions. For example, the presence of nitro and acetamido groups can interact to influence the chemical shift of neighboring protons, affecting the compound's reactivity and interactions with other molecules (Da-yang, 2004).
Physical Properties Analysis
Physical properties, including solubility, melting points, and crystalline structure, are crucial for understanding the behavior of chemical compounds in different environments. These properties are typically determined through experimental studies and contribute to the compound's applicability in various fields (Mahalakshmi, Upadhyaya, & Row, 2002).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity with other chemical species, and stability under different conditions, are defined by the molecular structure and functional groups of the compound. These properties are essential for predicting the compound's behavior in chemical reactions and potential applications (Shibuya et al., 2018).
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
N-(3-acetamidophenyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide serves as a base structure for the synthesis and formation of various chemical derivatives. A study outlined a general route for synthesizing a class of pyridazin-3-one derivatives, indicating the versatility of pyridazin-3-yl compounds in creating novel chemical structures (Ibrahim & Behbehani, 2014). Additionally, another research highlighted the creation of a new scaffold, the 7H,8H-pyrimido[1,6-b]pyridazin-6,8-dione nucleus, showcasing the potential of pyridazin-3-yl-based compounds in generating unique chemical frameworks (Herold et al., 2007).
Anticancer and Antimicrobial Activities
Compounds derived from the N-(3-acetamidophenyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide structure have demonstrated potential anticancer and antimicrobial properties. A study synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and investigated their antitumor activities against human lung adenocarcinoma cells, highlighting the potential of these compounds in cancer treatment (Evren et al., 2019). Furthermore, derivatives of 2-bromo-N-(phenylsulfonyl)acetamide showcased significant antimicrobial activity, reinforcing the potential of these compounds in combating microbial infections (Fahim & Ismael, 2019).
Pharmacological and Biological Activities
The compound and its derivatives have been explored for various pharmacological and biological applications. A patent analysis revealed that pyridazino(4,5-b)indole-1-acetamide compounds, closely related to the queried compound, have been investigated for their cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic activities (Dr.Valentin Habernickel, 2002).
Antioxidant and Anti-inflammatory Properties
Several studies have indicated that compounds related to N-(3-acetamidophenyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide exhibit antioxidant and anti-inflammatory properties. For instance, N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and related derivatives have been synthesized and evaluated for their anti-inflammatory and antioxidant activity, showing promising results in various assays (Koppireddi et al., 2013).
Propiedades
IUPAC Name |
N-(3-acetamidophenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O4S/c1-13(26)21-15-5-3-6-16(11-15)22-19(27)12-30-20-9-8-18(23-24-20)14-4-2-7-17(10-14)25(28)29/h2-11H,12H2,1H3,(H,21,26)(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBHDTBRRDSKFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetamidophenyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

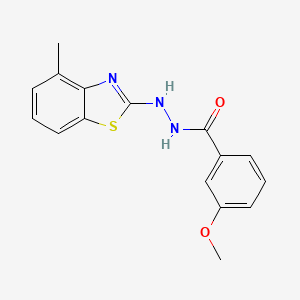
![N-cyclohexyl-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2483774.png)
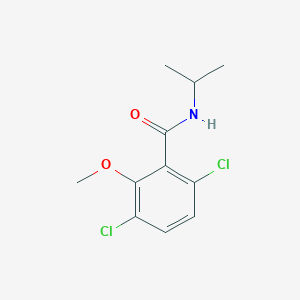
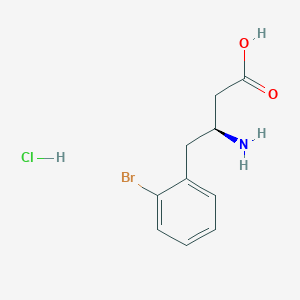

![4-[4-[Cyclopropyl-(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2483780.png)
![N-cyclohexyl-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2483781.png)

![N-(benzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2483785.png)
![1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone oxime](/img/structure/B2483788.png)
![1-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B2483789.png)
